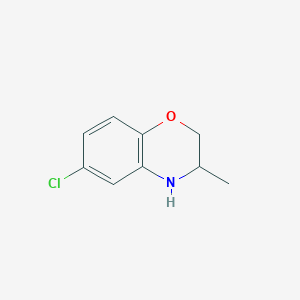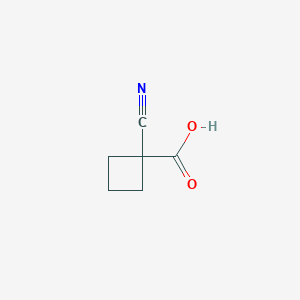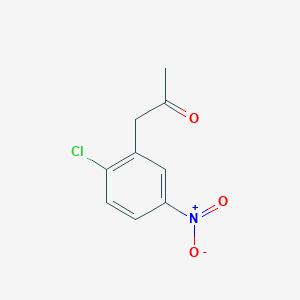
1-(2-Chloro-5-nitrophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-nitrophenyl)acetone , also known as 1CNP , is a chemical compound with the molecular formula C~9~H~8~ClNO~3~ . It is an efficient chemical method used in molecular biology for the production of recombinant viruses. Researchers utilize 1CNP to create recombinant viruses, which serve as valuable tools for studying gene expression, protein function, and other biological processes .
Synthesis Analysis
The synthesis of 1CNP involves the chlorination of acetophenone at the 2-position, followed by nitration at the 5-position. The resulting compound is 1-(2-chloro-5-nitrophenyl)acetone. The synthetic route typically involves standard organic chemistry techniques and reagents .
Molecular Structure Analysis
The molecular structure of 1CNP consists of a phenyl ring with a chlorine atom at the 2-position and a nitro group at the 5-position. The carbonyl group (C=O) represents the acetone moiety. The compound’s structure is crucial for its biological activity and interactions with other molecules .
Chemical Reactions Analysis
1CNP can participate in various chemical reactions, including nucleophilic substitutions, reduction reactions, and condensation reactions. Its reactivity depends on the functional groups present in the molecule. Researchers often modify 1CNP to tailor its properties for specific applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Carbonyl Ylide Generation
Ibata, Toyoda, and Liu (1987) explored the behavior of carbonyl ylide generated from 3-chloro-3-(p-nitrophenyl)diazirine and acetone. This research shows the cycloaddition to benzaldehydes and intramolecular cyclization processes, indicating potential applications in organic synthesis and chemical transformations (Ibata, Toyoda, & Liu, 1987).
Acid-Base Multicomponent Systems
Croitor et al. (2020) investigated acid–base multicomponent systems using 2-chloro-5-nitrobenzoic acid and monoethanolamine. This study highlights the role of acetone in the formation of molecular salts with structural, thermal, and luminescent properties, suggesting applications in material science and photoluminescent studies (Croitor et al., 2020).
Synthesis of Organic Compounds
Kolyamshin et al. (2021) conducted research on the synthesis of new organic compounds involving reactions with acetone. This research contributes to the field of organic chemistry, particularly in the synthesis of compounds with potential pharmaceutical applications (Kolyamshin et al., 2021).
Coordination Polymers
Chiniforoshan et al. (2014) synthesized and characterized mercury (II) compounds with phenylcyanamide derivative ligands in acetone. This study provides insights into coordination chemistry and the potential for creating new materials with specific properties (Chiniforoshan et al., 2014).
Palladium Complexes
Vicente et al. (1987) researched the synthesis of palladium complexes with nitrophenyl palladium derivatives in acetone. This study is significant for understanding the coordination chemistry of palladium and its potential applications in catalysis (Vicente et al., 1987).
Safety And Hazards
1CNP is cytotoxic at high concentrations, so proper handling precautions are essential. Researchers should follow safety guidelines and wear appropriate protective equipment when working with this compound. Additionally, its use in milking cows may affect milk quality due to its impact on hCG expression .
Orientations Futures
Future research could explore 1CNP’s applications beyond recombinant virus production. Investigating its effects on other biological processes, optimizing its pharmacokinetics, and exploring potential therapeutic uses are promising areas for further study .
: Biosynth: FC66913 - 1-(2-Chloro-5-nitrophenyl)acetone : PubChem: 2’-Chloro-5’-nitroacetophenone : Chemsrc: 1-(2-Chloro-5-nitrophenyl)ethanone : PubChem: 1-(2-Chloro-5-nitrophenyl)acetone
Propriétés
IUPAC Name |
1-(2-chloro-5-nitrophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDVRMUSPZTKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-nitrophenyl)acetone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
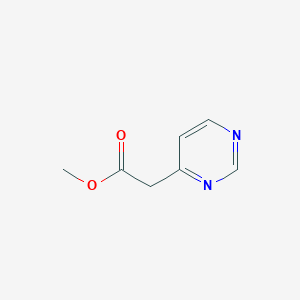


![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
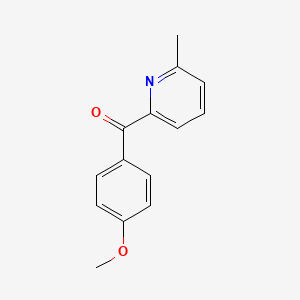
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
